molecular formula C16H11Cl2NO B1299124 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline CAS No. 76590-23-3

3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline

Cat. No.: B1299124
CAS No.: 76590-23-3
M. Wt: 304.2 g/mol
InChI Key: MKXTZTZSPXTCFM-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline (CAS: 24900-79-6) is a substituted aniline derivative characterized by a chloro-substituted naphthyloxy group at the 4-position of the benzene ring. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

3-chloro-4-(4-chloronaphthalen-1-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO/c17-13-6-8-15(12-4-2-1-3-11(12)13)20-16-7-5-10(19)9-14(16)18/h1-9H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXTZTZSPXTCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353712
Record name 3-CHLORO-4-[(4-CHLORO-1-NAPHTHYL)OXY]ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76590-23-3
Record name 3-CHLORO-4-[(4-CHLORO-1-NAPHTHYL)OXY]ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline typically proceeds via the following key steps:

This process is generally carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Detailed Reaction Conditions

Step Reagents/Conditions Purpose Yield/Notes
Nucleophilic substitution 4-chloro-1-naphthol, 3-chloro-4-nitroaniline, K2CO3, DMF, 80-120°C Formation of ether linkage via SNAr Moderate to high yield; reaction time varies (several hours)
Reduction Hydrogen gas, Pd/C catalyst or NaBH4, solvent (ethanol or similar) Reduction of nitro group to amine High yield; mild conditions preferred to avoid side reactions

The reaction mechanism involves the nucleophilic oxygen of 4-chloro-1-naphthol attacking the aromatic ring of 3-chloro-4-nitroaniline, displacing a leaving group (often a halide or activated position), followed by catalytic hydrogenation or chemical reduction of the nitro group to the amine.

Industrial Production Methods

In industrial settings, the synthesis is scaled up with optimization for yield, purity, and cost-effectiveness:

  • Batch reactors are commonly used with controlled temperature and stirring.
  • Purification steps include recrystallization and chromatographic techniques to achieve high purity.
  • Continuous flow reactors may be employed to improve reaction control and throughput.
  • Use of automated systems enhances reproducibility and safety.

The industrial process mirrors the laboratory synthesis but emphasizes process intensification and waste minimization.

Research Findings and Optimization

Reaction Optimization

  • The choice of base and solvent critically affects the nucleophilic substitution efficiency.
  • Potassium carbonate in DMF is preferred due to its ability to deprotonate the phenol and stabilize intermediates.
  • Temperature control is essential to avoid decomposition or side reactions.

Purification and Characterization

  • The crude product is typically purified by recrystallization from suitable solvents or by flash chromatography.
  • Characterization includes melting point determination, IR spectroscopy (noting NH and aromatic C=C bands), and NMR spectroscopy to confirm the structure.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Observations Reference/Source
Nucleophilic aromatic substitution 4-chloro-1-naphthol + 3-chloro-4-nitroaniline, K2CO3, DMF, 80-120°C Efficient ether bond formation; base and solvent critical
Nitro group reduction H2, Pd/C catalyst or NaBH4, ethanol or similar solvent High yield amine formation; mild conditions preferred
Industrial scale synthesis Batch or continuous flow reactors, recrystallization, chromatography Optimized for yield and purity; automated systems used

Additional Notes

  • The nucleophilic substitution mechanism is favored due to the electron-withdrawing effect of the nitro group, which activates the aromatic ring for substitution.
  • Reduction methods vary; catalytic hydrogenation is common, but chemical reductions with sodium borohydride or other hydride donors are alternatives.
  • The compound’s dual chlorine substitution and naphthyl ether linkage confer unique chemical properties, necessitating careful control of reaction conditions to avoid side reactions such as over-reduction or dehalogenation.

This comprehensive overview of the preparation methods for this compound integrates detailed synthetic routes, reaction conditions, industrial practices, and research insights, providing a professional and authoritative resource for researchers and industrial chemists alike.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction will produce the corresponding amine .

Scientific Research Applications

3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk : The naphthyl group in the target compound introduces significant steric bulk compared to phenyl or benzyl substituents, which may reduce solubility but improve binding to hydrophobic targets.
  • Solubility : Compounds with heteroaromatic groups (e.g., pyridinyl) exhibit better aqueous solubility due to polarity, whereas naphthyl and dichlorophenyl analogs are less soluble .

Pharmacological Activity

Antiparasitic and Anticancer Activity

  • 3-Chloro-4-(4-chlorophenoxy)aniline: Exhibited an ED₅₀ of 3.61 mg/kg against Plasmodium falciparum, comparable to artesunate. Its low solubility may limit bioavailability .
  • 3-Chloro-4-((3-fluorobenzyl)oxy)aniline : Demonstrated broad-spectrum antiprotozoal activity (EC₅₀ = 27 nM for P. falciparum) due to optimized headgroup interactions .
  • 3-Chloro-4-(3,4-dichlorophenoxy)aniline: Incorporated into TAK-285 derivatives as a dual EGFR/HER2 inhibitor, highlighting the role of chloro substituents in kinase binding .

Hybrid Drug Performance

  • The sarcosine-aniline hybrid of 3-Chloro-4-(4-chlorophenoxy)aniline showed reduced potency (ED₅₀ = 6.49 mg/kg) compared to the parent compound, suggesting steric interference from hybridization .

Biological Activity

3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline, a complex organic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₆H₁₁Cl₂NO
  • Molecular Weight : 304.18 g/mol

Its structure features two chlorine atoms and a naphthyl group attached to an aniline moiety, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The mechanisms include:

  • Proteomic Interactions : The compound is utilized in proteomics research to study protein interactions and functions, potentially influencing various biochemical pathways.
  • Nucleophilic Substitution Reactions : Its chemical structure allows for nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Activity : The compound has shown potential in anticancer research, with studies indicating its ability to inhibit cancer cell proliferation in vitro. It is being explored as a lead compound for developing novel anticancer agents.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
AntimicrobialExhibited significant inhibition against bacterial strains.
AnticancerInhibited proliferation in various cancer cell lines, including breast and lung cancer models.
ProteomicsUsed as a tool for studying protein interactions related to disease mechanisms.

Notable Research Example

A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of halogenated anilines, including this compound. The study demonstrated that modifications in the chlorinated aromatic rings significantly affected the compound's potency against specific cancer cell lines, suggesting a pathway for optimizing its anticancer properties .

Future Directions

Ongoing research aims to further elucidate the precise biological pathways influenced by this compound. Future studies will likely focus on:

  • In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
  • Drug Development : Exploring its potential as a lead compound for new therapeutic agents against infections and cancers.

Q & A

Basic: What are the established synthetic methodologies for 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline?

Answer:
The compound is typically synthesized via a two-step process:

Condensation : Reacting a substituted nitroaromatic precursor (e.g., 2-chloro-4-nitrophenol) with a chlorinated naphthyl derivative under alkaline conditions (e.g., K₂CO₃ in DMF) to form the nitro intermediate .

Reduction : Catalytic hydrogenation or chemical reduction (e.g., Fe/NH₄Cl in aqueous ethanol) to convert the nitro group to an amine .
Key parameters include temperature control (70–90°C for condensation) and stoichiometric optimization to avoid over-reduction.

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

  • Chromatography : TLC or HPLC to monitor reaction progress and purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : To verify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) and amine functionality .
    • FT-IR : Confirm N-H stretches (~3350 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹) .
  • Melting Point : Compare with literature values (e.g., 178–182°C) to assess crystallinity .
    Advanced labs may use X-ray crystallography for definitive structural elucidation .

Advanced: How can competing side reactions during synthesis be mitigated?

Answer:
Common side reactions include:

  • Over-alkylation : Minimized by using a controlled molar ratio of the naphthyl chloride to the nitro precursor (1:1.05) .
  • Incomplete Reduction : Ensure excess Fe/NH₄Cl and monitor reaction time (4–6 hrs) to prevent residual nitro groups .
  • Byproduct Formation : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
    Optimization studies suggest kinetic control (slow addition of reagents) improves selectivity .

Advanced: How should researchers address discrepancies in reported spectral data or physical properties?

Answer:
Discrepancies may arise from:

  • Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Standardize solvents for comparisons .
  • Polymorphism : Differential melting points (e.g., 178°C vs. 182°C) may indicate crystalline forms. Use DSC/TGA to characterize .
  • Impurity Profiles : Quantify trace byproducts (e.g., di-aminated derivatives) via LC-MS and adjust reduction conditions .

Advanced: What computational approaches predict the compound’s reactivity or stability in drug discovery contexts?

Answer:

  • DFT Calculations : Model electron density to predict electrophilic substitution sites (e.g., para to the amine group) .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., kinase enzymes) to guide functionalization .
  • Degradation Studies : Use QSPR models to assess hydrolytic stability of the ether linkage under physiological pH .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Toxicity : Wear PPE (gloves, goggles) due to potential amine toxicity and chlorinated byproducts .
  • Storage : Keep under inert atmosphere (N₂) at 4°C to prevent oxidation .
  • Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines .

Advanced: How can the synthetic route be scaled for gram-to-kilogram production without compromising yield?

Answer:

  • Process Intensification : Use flow chemistry for condensation steps to enhance heat/mass transfer .
  • Catalyst Recycling : Recover Fe/NH₄Cl via filtration and reuse in subsequent batches (reduces waste by 30%) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of nitro reduction .

Advanced: What strategies resolve low yields in the final reduction step?

Answer:
Low yields (<70%) may result from:

  • Oxygen Sensitivity : Degas solvents (e.g., ethanol) to prevent amine oxidation .
  • Particle Size of Fe : Use fine iron powder (100–200 mesh) to increase surface area for faster reduction .
  • pH Control : Maintain slightly acidic conditions (pH 5–6) with NH₄Cl to stabilize the amine product .

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